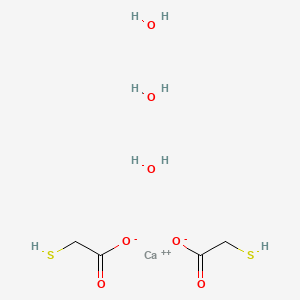

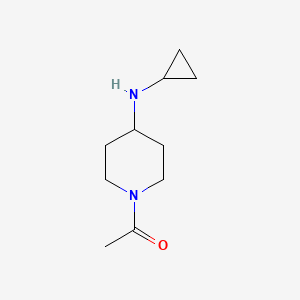

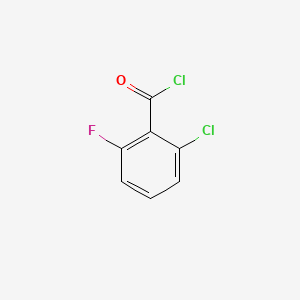

![molecular formula C4H2N2S2 B1587360 Thiazolo[5,4-d]thiazole CAS No. 251-56-9](/img/structure/B1587360.png)

Thiazolo[5,4-d]thiazole

Vue d'ensemble

Description

Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety that has shown remarkable properties as a conjugated polymer and in solution-based studies . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of this compound-based materials has been explored to a minor extent, leaving plenty of room for improvement and broadening of the material scope . The parent this compound moiety already possesses some appealing features towards applications in organic electronics . Aryl-functionalized this compound derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared .

Molecular Structure Analysis

This compound (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . For TTz-based small molecules to be incorporated in solid-state fluorescence-based optical devices, a thorough elucidation of their structure–photophysical properties needs to be established .

Chemical Reactions Analysis

This compound-based materials have shown promising results in the field of photocatalysis . The photocatalytic activity of these materials benefits from the triazine moiety, but its photocatalytic performance still needs to be improved . The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of these materials .

Physical and Chemical Properties Analysis

This compound (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies . It has a strong conjugation system, excellent visible light absorption capacity, and high chemical stability .

Applications De Recherche Scientifique

Thiazolo[5,4-d]thiazole : Analyse exhaustive des applications de la recherche scientifique : Le this compound (TTz) est un composé hétérocyclique qui a suscité l'attention dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques uniques. Vous trouverez ci-dessous une analyse détaillée de six applications uniques du TTz dans la recherche scientifique, chacune présentée dans une section distincte.

Matériaux optoélectroniques

Les composés TTz présentent de précieuses propriétés photophysiques et une stabilité thermique appropriée, ce qui en fait d'excellents candidats pour des applications dans les matériaux optoélectroniques. Ils ont été utilisés pour créer de nouvelles structures D–π–A (donneur-π-accepteur) avec des motifs spirobifluorène, qui présentent des structures électroniques prometteuses et des écarts énergétiques adaptés aux applications optoélectroniques .

Électronique organique

La nature déficiente en électrons du TTz, ainsi que sa haute stabilité oxydative et sa structure plane rigide, permettent un recouvrement π–π intermoléculaire efficace. Ces caractéristiques font des composés à base de TTz des éléments attrayants dans l'électronique organique, en particulier dans le développement de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .

Polymères semi-conducteurs

Le TTz a été utilisé dans la conception de nouveaux polymères conjugués semi-conducteurs. Ces polymères sont synthétisés dans des conditions ambiantes et présentent un potentiel d'utilisation dans diverses applications semi-conductrices en raison de leurs propriétés électroniques .

Colorants fluorescents

L'industrie de la photonique et de l'optoélectronique a une demande croissante de nouveaux colorants à petites molécules fluorescentes. Les propriétés remarquables du TTz en tant que polymère conjugué et dans les études en solution en font un candidat de choix pour le développement de colorants fluorescents à l'état solide .

Mécanisme D'action

Target of Action

Thiazolo[5,4-d]thiazole is a versatile compound with a wide range of applications. It is primarily used in the field of materials science, particularly in the development of semiconductors for plastic electronics . The compound’s primary targets are the materials it is incorporated into, such as covalent triazine frameworks (CTFs), where it enhances their photocatalytic activity .

Mode of Action

This compound interacts with its targets by enhancing their light absorption capacity and chemical stability . This compound is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This overlap allows for efficient electron-hole separation and transfer capability, which is crucial for the photocatalytic activity of the materials it is incorporated into .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photocatalytic process. The compound enhances the photocatalytic activity of the materials it is incorporated into, leading to improved performance in applications such as hydrogen production and dye degradation . The compound’s electron-deficient nature and efficient intermolecular π–π overlap enable it to facilitate charge separation and electron transport in these materials .

Pharmacokinetics

The compound’s properties, such as its high oxidative stability and efficient intermolecular π–π overlap, enhance the performance and stability of these materials .

Result of Action

The incorporation of this compound into materials like CTFs results in enhanced photocatalytic activity. For instance, a this compound functionalized covalent triazine framework demonstrated superior photocatalytic activity for hydrogen production and dye degradation . This is due to the compound’s ability to facilitate efficient electron-hole separation and transfer .

Action Environment

The action of this compound is influenced by environmental factors such as light and the chemical environment of the material it is incorporated into. For example, the compound’s photocatalytic activity is enhanced under visible light . Additionally, the chemical stability of this compound allows it to maintain its performance in various chemical environments .

Orientations Futures

Thiazolo[5,4-d]thiazole-based materials have shown high potential, notably in the field of organic photovoltaics . There is a growing demand for new fluorescent small molecule dyes for solid-state applications in the photonics and optoelectronics industry . Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of this compound-based materials in solid-state photonic and fluorescence-based optical devices .

Analyse Biochimique

Biochemical Properties

Thiazolo[5,4-d]thiazole plays a crucial role in biochemical reactions, particularly in the field of organic electronics and photocatalysis. It interacts with various enzymes, proteins, and biomolecules, facilitating electron transfer processes. For instance, this compound has been incorporated into covalent triazine frameworks to enhance photocatalytic activity for hydrogen production and dye degradation . The compound’s electron-deficient nature and ability to form strong π-π interactions enable efficient electron transfer, which is essential for these biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into organic frameworks has shown potential in enhancing photocatalytic activity, which can impact cellular functions by generating reactive oxygen species (ROS) under light irradiation . These ROS can induce oxidative stress, leading to changes in gene expression and metabolic pathways. Additionally, this compound-based materials have been explored for their potential in photodynamic therapy, where they can selectively target and kill cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form strong π-π interactions with other aromatic compounds, facilitating electron transfer and enhancing photocatalytic activity . The compound’s electron-deficient nature allows it to act as an electron acceptor, which is crucial for its role in organic electronics and photocatalysis. Additionally, this compound can interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound-based materials maintain their photocatalytic activity over multiple cycles, indicating good stability . Prolonged exposure to light and other environmental factors can lead to degradation, affecting the compound’s long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can induce long-term changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown potential in enhancing photocatalytic activity and promoting cellular functions . At high doses, this compound can induce toxic effects, including oxidative stress and cell death. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s electron-deficient nature allows it to participate in redox reactions, influencing the balance of reactive oxygen species and other metabolites . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s ability to form strong π-π interactions with other molecules also plays a role in its transport and distribution, enabling efficient electron transfer and enhancing its biochemical properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects . For instance, this compound-based materials have been shown to localize in the mitochondria, where they can influence mitochondrial function and induce oxidative stress . This subcellular localization is crucial for the compound’s role in various biochemical and cellular processes.

Propriétés

IUPAC Name |

[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQXSXLBPPFJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402924 | |

| Record name | Thiazolo[5,4-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251-56-9 | |

| Record name | Thiazolo[5,4-d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

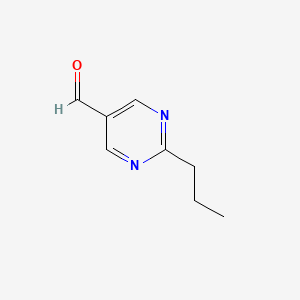

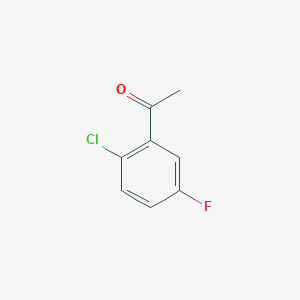

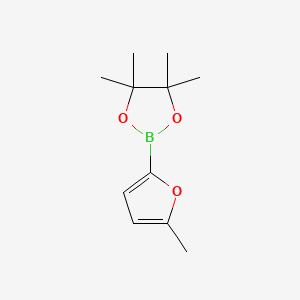

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

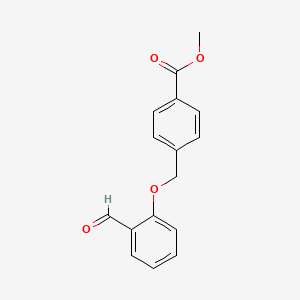

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)